(5-Bromopyridin-3-yl)methanol hydrochloride
Overview
Description
The compound "(5-Bromopyridin-3-yl)methanol hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related brominated heterocyclic compounds and their synthesis, which can provide insights into the chemistry of brominated pyridines. For instance, the synthesis of a bipyridine derivative with bromomethyl groups is described, which is relevant to the bromopyridine chemistry .
Synthesis Analysis
The synthesis of brominated heterocyclic compounds is a common theme in the provided papers. For example, a bipyridine derivative is synthesized by reacting 5,5'-bis(bromomethyl)-2,2'-bipyridine with imidazole . Another paper describes the synthesis of a Schiff base compound by condensation of a bromo-chlorosalicylaldehyde with an amine in methanol . These methods suggest that brominated pyridines can be functionalized through nucleophilic substitution reactions, which could be applicable to the synthesis of "(5-Bromopyridin-3-yl)methanol hydrochloride".
Molecular Structure Analysis
The molecular structures of brominated compounds are characterized using techniques such as X-ray crystallography. For instance, the crystal structure of a Schiff base with a bromo and chloro substituent on a phenol ring is reported, showing a nearly coplanar arrangement of the benzene and pyridine rings . This information is useful for understanding the potential molecular geometry of "(5-Bromopyridin-3-yl)methanol hydrochloride".
Chemical Reactions Analysis
The papers indicate that brominated heterocycles can participate in various chemical reactions. For example, the hydrolysis of a brominated pyrimidine yields a hydroxypyrimidine, demonstrating the reactivity of bromine in such compounds . This suggests that "(5-Bromopyridin-3-yl)methanol hydrochloride" could also undergo similar transformations, such as nucleophilic substitution or hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The crystal structure of a brominated phenyl methanone derivative is described, providing data on cell dimensions and space group . These details help in predicting the physical properties, such as solubility and melting point, of related compounds like "(5-Bromopyridin-3-yl)methanol hydrochloride".
Safety and Hazards
properties
IUPAC Name |
(5-bromopyridin-3-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h1-3,9H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMKWJMLIFBMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634215 | |
Record name | (5-Bromopyridin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)methanol hydrochloride | |
CAS RN |
22620-36-6 | |
Record name | (5-Bromopyridin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-bromopyridin-3-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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